

# Head-to-head comparison of belapectin and TD139 for liver fibrosis

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## Head-to-Head Comparison: Belapectin vs. TD139 for Liver Fibrosis

A detailed review for researchers and drug development professionals of two galectin-3 inhibitors and their journey in the treatment of liver fibrosis.

In the landscape of therapies targeting liver fibrosis, a condition characterized by the excessive accumulation of scar tissue in the liver, galectin-3 has emerged as a pivotal therapeutic target. This protein plays a central role in inflammatory and fibrotic processes. This guide provides a head-to-head comparison of two notable galectin-3 inhibitors: belapectin (GR-MD-02) and TD139 (GB0139). While both molecules were developed to block the action of galectin-3, their clinical development paths and available data for liver fibrosis differ significantly.

Belapectin, a complex carbohydrate drug administered intravenously, has been the subject of extensive clinical investigation in patients with non-alcoholic steatohepatitis (NASH) cirrhosis. In contrast, TD139, a small molecule designed for inhalation, was primarily evaluated for idiopathic pulmonary fibrosis (IPF) and its development for liver-related conditions has been deprioritized. Galecto, the developer of TD139, is now focusing on a next-generation oral galectin-3 inhibitor, GB1211, for liver cirrhosis.<sup>[1][2][3]</sup>

This guide will objectively present the available experimental data for both compounds, with a necessary emphasis on belapectin due to the wealth of clinical trial information in the context of liver fibrosis.

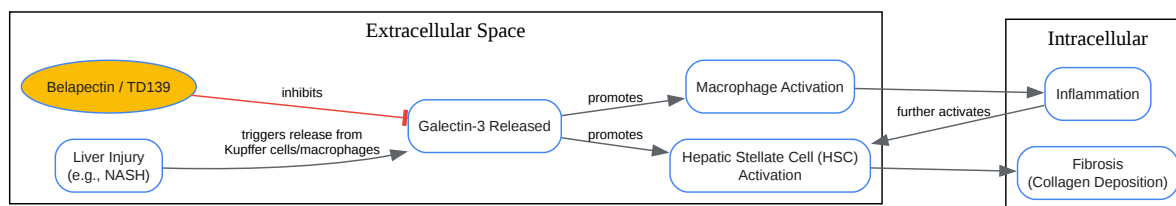
## Mechanism of Action: Targeting a Key Player in Fibrosis

Both belaepectin and TD139 are designed to inhibit galectin-3, a protein that is upregulated in response to tissue injury and plays a crucial role in the progression of fibrosis. By binding to galectin-3, these drugs aim to disrupt its pro-fibrotic and pro-inflammatory functions.

Belapectin is a polysaccharide that binds to galectin-3, effectively blocking its ability to interact with other molecules and drive the fibrotic cascade.[4] Preclinical studies have shown that belaepectin can reduce liver fibrosis and portal hypertension in animal models.[5]

TD139 is a small molecule inhibitor of galectin-3. Its development was primarily focused on lung fibrosis, where it was administered via inhalation to maximize local drug concentration in the lungs.[2] While the underlying mechanism of galectin-3 inhibition is similar to belaepectin, the therapeutic application and formulation are distinct.

## Signaling Pathway of Galectin-3 in Liver Fibrosis



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Caption: Simplified signaling pathway of galectin-3 in liver fibrosis and the inhibitory action of belaepectin/TD139.

## Clinical Efficacy: Belapectin in NASH Cirrhosis

Clinical trial data for belaepectin in liver fibrosis is primarily derived from the Phase 2b/3 NAVIGATE trial and the earlier Phase 2 NASH-CX trial. These studies evaluated the efficacy

and safety of belaepectin in patients with NASH cirrhosis and portal hypertension.

## NAVIGATE Trial: Key Efficacy Endpoints

The NAVIGATE trial was a seamless, adaptive Phase 2b/3 study designed to evaluate the efficacy and safety of belaepectin for the prevention of esophageal varices in patients with NASH cirrhosis.[\[6\]](#)

Endpoint	Belapectin (2 mg/kg)	Placebo	p-value
Incidence of New Esophageal Varices (Completer Population)	Reduced by 49.3%	-	0.04 (nominal) <a href="#">[7]</a>
Incidence of New Esophageal Varices (US Patient Subgroup)	Reduced by 68.1%	-	0.02 <a href="#">[7]</a>
Progression of Liver Stiffness (>30% increase from baseline)	Reduced by 51%	-	0.03 <a href="#">[8]</a>

## NASH-CX Trial: Subgroup Analysis

The Phase 2 NASH-CX trial showed that in a subgroup of patients without esophageal varices at baseline, belaepectin (2 mg/kg) was associated with a reduction in the hepatic venous pressure gradient (HVPG), a key measure of portal hypertension.[\[9\]](#)

Endpoint	Belapectin (2 mg/kg)	Placebo
Change in HVPG (Patients without varices)	Reduction observed	-

## TD139: A Shift in Focus

Clinical development of TD139 (GB0139) was centered on idiopathic pulmonary fibrosis (IPF). A Phase 2b trial (GALACTIC-1) evaluated the efficacy and safety of inhaled TD139 in IPF patients. However, the trial failed to meet its primary endpoint, showing no significant difference in the rate of decline in forced vital capacity (FVC) compared to placebo.<sup>[1]</sup> Following these results, Galecto discontinued the development of GB0139 for IPF and pivoted its focus towards a new, orally available galectin-3 inhibitor, GB1211, for liver cirrhosis.<sup>[1][2][3]</sup>

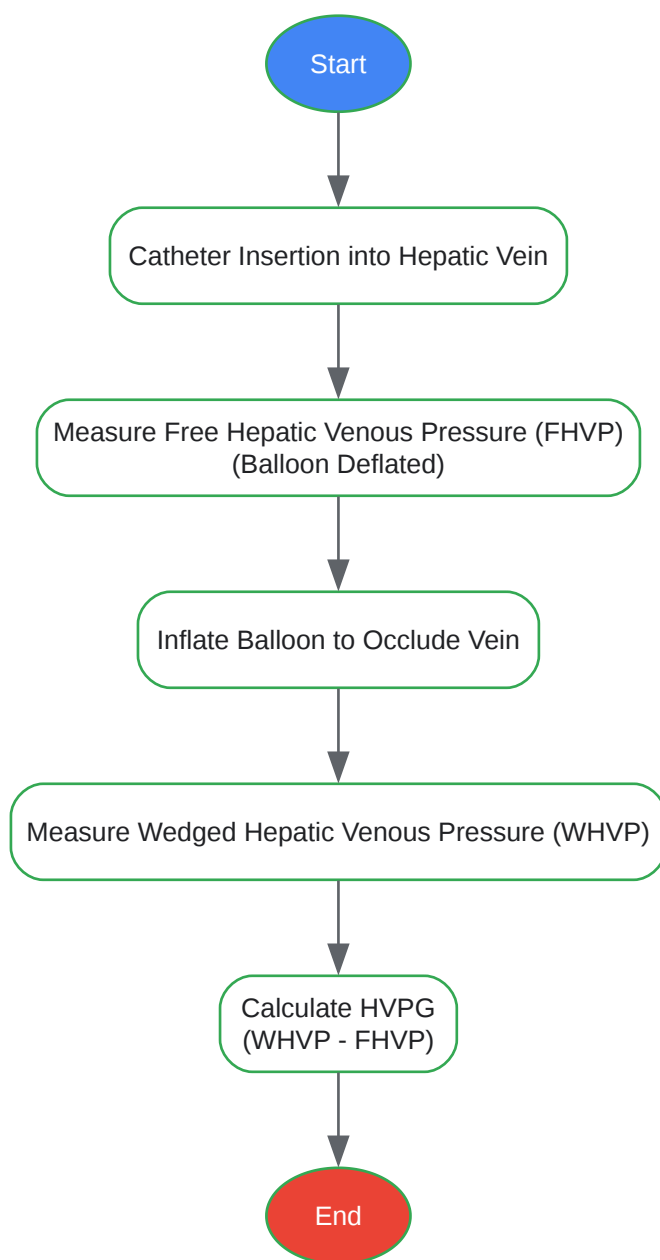
Due to this strategic shift, there is a lack of clinical data for TD139 in patients with liver fibrosis.

## Experimental Protocols

### Hepatic Venous Pressure Gradient (HVP) Measurement

HVP is the gold standard for assessing the severity of portal hypertension. The procedure involves the following steps:

- **Catheterization:** A balloon-tipped catheter is inserted, typically through the jugular vein, and advanced into a hepatic vein under fluoroscopic guidance.<sup>[10][11][12][13]</sup>
- **Free Hepatic Venous Pressure (FHVP):** The pressure in the hepatic vein is measured with the balloon deflated.<sup>[6][10][12][13]</sup>
- **Wedge Hepatic Venous Pressure (WHVP):** The balloon is then inflated to occlude the hepatic vein, and the pressure is measured again. This pressure reflects the sinusoidal pressure.<sup>[6][10][12][13]</sup>
- **Calculation:** HVP is calculated as the difference between WHVP and FHVP ( $HVP = WHVP - FHVP$ ).<sup>[6][10][12]</sup>



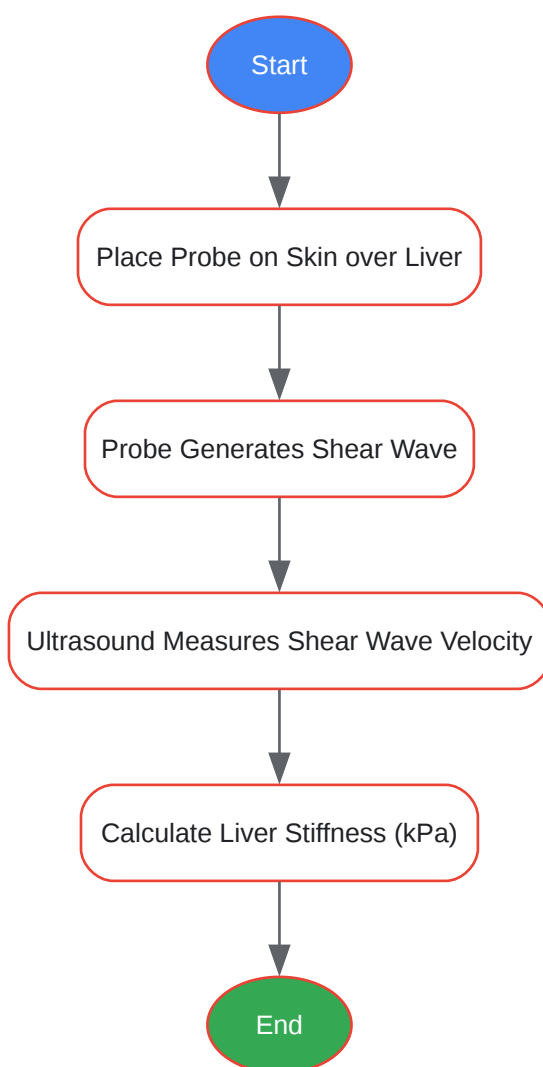
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Caption: Workflow for Hepatic Venous Pressure Gradient (HVP) measurement.

## Liver Stiffness Measurement (FibroScan®)

FibroScan® (transient elastography) is a non-invasive technique used to assess liver stiffness, which correlates with the degree of fibrosis.

- Probe Placement: A probe is placed on the skin between the ribs over the right lobe of the liver.[14]
- Shear Wave Generation: The probe emits a mechanical pulse that generates a shear wave, which propagates through the liver tissue.[14][15]
- Velocity Measurement: The velocity of the shear wave is measured by ultrasound. The stiffer the liver tissue, the faster the wave travels.[14][15]
- Stiffness Calculation: The device software calculates the liver stiffness in kilopascals (kPa). [14][16]



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Caption: Workflow for Liver Stiffness Measurement using FibroScan®.

## Conclusion

In the head-to-head comparison of belaepectin and TD139 for liver fibrosis, belaepectin stands out with a significant body of clinical evidence in patients with NASH cirrhosis. The NAVIGATE trial has demonstrated its potential to reduce the development of esophageal varices and slow the progression of liver stiffness, key clinical outcomes in this patient population.

TD139, while also a galectin-3 inhibitor, has not been clinically evaluated for liver fibrosis. Its development trajectory was focused on IPF, and following disappointing results in that indication, the focus of its developer, Galecto, has shifted to a new, oral galectin-3 inhibitor, GB1211, for liver diseases.

For researchers and drug development professionals, the story of belaepectin and TD139 underscores the importance of indication-specific clinical validation. While both drugs target the same protein, their divergent paths highlight the complexities of drug development and the necessity of robust clinical trial data to establish efficacy and safety in a specific disease context. The continued development of belaepectin and the emergence of next-generation inhibitors like GB1211 will be closely watched as the field strives to bring effective therapies to patients with liver fibrosis.

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